4-Chloro-3-pyridylsulfonylguanidine

Description

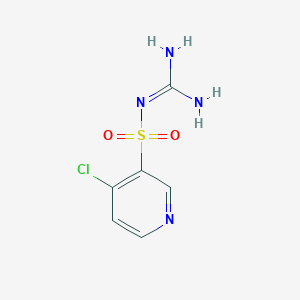

4-Chloro-3-pyridylsulfonylguanidine is a sulfonylguanidine derivative characterized by a pyridine ring substituted with a chlorine atom at the 4-position and a sulfonylguanidine group at the 3-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. A representative compound, 1-Amino-2-[4-chloro-5-methyl-2-(4-trifluoromethylbenzylthio)benzenesulfonyl]guanidine (Compound 12, ), demonstrates a melting point of 210–212 °C, IR absorption bands for NH₂ (3482, 3332 cm⁻¹), and SO₂ groups (1324, 1129 cm⁻¹), along with a molecular formula of C₁₆H₁₆ClF₃N₄O₂S₂ . Its structural complexity enables interactions with biological targets, particularly enzymes requiring sulfonamide or guanidine motifs for inhibition or activation.

Properties

Molecular Formula |

C6H7ClN4O2S |

|---|---|

Molecular Weight |

234.66 g/mol |

IUPAC Name |

2-(4-chloropyridin-3-yl)sulfonylguanidine |

InChI |

InChI=1S/C6H7ClN4O2S/c7-4-1-2-10-3-5(4)14(12,13)11-6(8)9/h1-3H,(H4,8,9,11) |

InChI Key |

WFXHETJMODDRHM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC(=C1Cl)S(=O)(=O)N=C(N)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

The following table highlights key structural differences and similarities between 4-chloro-3-pyridylsulfonylguanidine derivatives and related compounds:

Key Observations :

- Substituent Diversity : Compound 12 () contains a trifluoromethylbenzylthio group, enhancing lipophilicity and target binding compared to simpler guanidines like guanidine hydrochloride .

- Role of Sulfonamide vs. Sulfonylguanidine : 4-Chloro-3-pyridinesulfonamide () lacks the guanidine moiety, reducing its basicity but retaining utility as a sulfonamide-based intermediate .

Physicochemical Properties

| Property | Compound 12 | N-[4-Chloro-3-(trifluoromethyl)phenyl]-guanidine | Guanidine Hydrochloride | 4-Chloro-3-pyridinesulfonamide |

|---|---|---|---|---|

| Melting Point (°C) | 210–212 | Not reported | 181–183 | ~200 (estimated) |

| Solubility | Moderate in DMSO | Likely polar aprotic solvents | Highly water-soluble | Moderate in DMSO/ethanol |

| Key Spectral Data | IR: 1324, 1129 cm⁻¹ (SO₂) | Not provided | IR: Broad NH stretches | NMR/IR: Sulfonamide peaks |

| Molecular Weight | 452.9 g/mol | 337.7 g/mol | 95.53 g/mol | 192.6 g/mol |

Insights :

- Compound 12’s higher molecular weight and sulfonyl groups contribute to lower water solubility compared to guanidine hydrochloride, necessitating organic solvents for reactions .

- The absence of spectral data for the pyrimidinyl-guanidine () limits direct comparisons, but its hydroxyl group suggests hydrogen-bonding capability distinct from Compound 12 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.